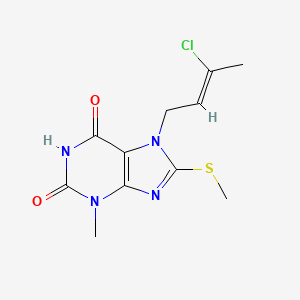
1,3,7-trimethyl-8-(2-naphthyloxy)-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,7-trimethyl-8-(2-naphthyloxy)-3,7-dihydro-1H-purine-2,6-dione, also known as Ro 20-1724, is a selective phosphodiesterase (PDE) inhibitor. It has been extensively studied for its potential applications in various fields of research, including neurobiology, cardiovascular disease, and cancer.
Mechanism of Action
1,3,7-trimethyl-8-(2-naphthyloxy)-3,7-dihydro-1H-purine-2,6-dione 20-1724 selectively inhibits PDE4, a subtype of PDE that is involved in the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, 1,3,7-trimethyl-8-(2-naphthyloxy)-3,7-dihydro-1H-purine-2,6-dione 20-1724 increases the levels of cAMP, which in turn activates protein kinase A (PKA) and downstream signaling pathways. This leads to a wide range of biochemical and physiological effects.
Biochemical and Physiological Effects:
1,3,7-trimethyl-8-(2-naphthyloxy)-3,7-dihydro-1H-purine-2,6-dione 20-1724 has been shown to have a variety of effects on different systems in the body. It has been shown to enhance cognitive function, reduce inflammation, and improve cardiovascular function. In addition, it has been shown to have potential anti-cancer effects by inhibiting tumor growth and inducing apoptosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1,3,7-trimethyl-8-(2-naphthyloxy)-3,7-dihydro-1H-purine-2,6-dione 20-1724 is its selectivity for PDE4, which allows for more precise investigation of the role of PDE inhibitors in various biological processes. However, one limitation is that it can have off-target effects on other PDE subtypes, which can complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for research involving 1,3,7-trimethyl-8-(2-naphthyloxy)-3,7-dihydro-1H-purine-2,6-dione 20-1724. One area of interest is the role of PDE inhibitors in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another potential direction is the use of 1,3,7-trimethyl-8-(2-naphthyloxy)-3,7-dihydro-1H-purine-2,6-dione 20-1724 as a therapeutic agent in cardiovascular disease and cancer. Additionally, further investigation into the off-target effects of 1,3,7-trimethyl-8-(2-naphthyloxy)-3,7-dihydro-1H-purine-2,6-dione 20-1724 on other PDE subtypes could lead to the development of more selective PDE inhibitors.
Synthesis Methods
1,3,7-trimethyl-8-(2-naphthyloxy)-3,7-dihydro-1H-purine-2,6-dione 20-1724 can be synthesized using a multi-step process involving the reaction of 2-amino-6-chloropurine with methyl iodide, followed by the reaction with 2-naphthol and subsequent purification steps. The synthesis process has been well-established and can be easily reproduced in a laboratory setting.
Scientific Research Applications
1,3,7-trimethyl-8-(2-naphthyloxy)-3,7-dihydro-1H-purine-2,6-dione 20-1724 has been widely used as a research tool to investigate the role of PDE inhibitors in various biological processes. It has been shown to have potential therapeutic applications in several diseases, such as Alzheimer's disease, Parkinson's disease, and depression.
properties
IUPAC Name |
1,3,7-trimethyl-8-naphthalen-2-yloxypurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c1-20-14-15(21(2)18(24)22(3)16(14)23)19-17(20)25-13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBMNROGQMNFPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1OC3=CC4=CC=CC=C4C=C3)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,7-trimethyl-8-(2-naphthyloxy)-3,7-dihydro-1H-purine-2,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


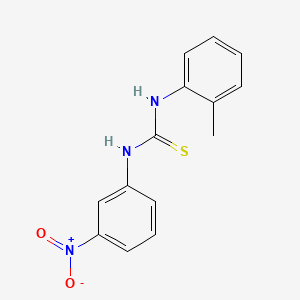
![1-[4-methoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrazone](/img/structure/B5852282.png)
![N,N-diethyl-4-[(trifluoromethyl)sulfonyl]aniline](/img/structure/B5852290.png)

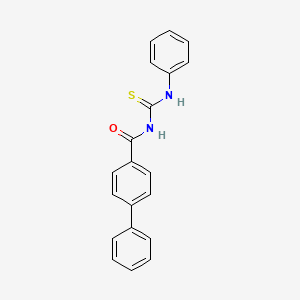
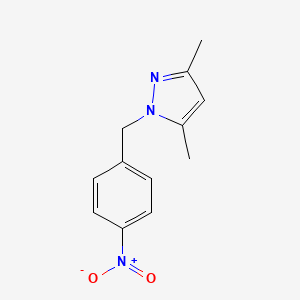
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-nitrophenyl)acetamide](/img/structure/B5852329.png)

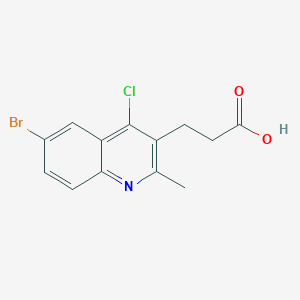
![4-[(1,3-benzothiazol-2-ylthio)methyl]thiophene-2-carbaldehyde semicarbazone](/img/structure/B5852346.png)
![5-bromo-N-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5852353.png)

